2,2,2-trifluoro-1-[1-(methylsulfonyl)-1H-indol-3-yl]-1-ethanone
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Overview
Description
2,2,2-Trifluoro-1-[1-(methylsulfonyl)-1H-indol-3-yl]-1-ethanone is a fluorinated organic compound that features a trifluoromethyl group and an indole moiety with a methylsulfonyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-[1-(methylsulfonyl)-1H-indol-3-yl]-1-ethanone typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methylsulfonyl Group: The indole derivative is then treated with a methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group at the desired position.
Addition of the Trifluoromethyl Group: The final step involves the introduction of the trifluoromethyl group. This can be achieved through a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Compounds where the trifluoromethyl group is replaced by the nucleophile.
Scientific Research Applications
Chemistry
In chemistry, 2,2,2-trifluoro-1-[1-(methylsulfonyl)-1H-indol-3-yl]-1-ethanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorinated indole derivatives on biological systems. Its structural features make it a candidate for probing enzyme interactions and receptor binding studies.
Medicine
Medicinally, the compound’s indole core and trifluoromethyl group are of interest for drug design. These features can enhance the metabolic stability and bioavailability of potential therapeutic agents. Research into its pharmacological properties could lead to the development of new drugs for treating various diseases.
Industry
In industry, the compound can be used in the development of advanced materials, such as fluorinated polymers and coatings. Its chemical stability and unique properties make it suitable for applications requiring high-performance materials.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-[1-(methylsulfonyl)-1H-indol-3-yl]-1-ethanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the indole moiety can participate in π-π stacking and hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(1H-indol-3-yl)-1-ethanone: Lacks the methylsulfonyl group, which can affect its reactivity and biological activity.
1-(Methylsulfonyl)-1H-indole-3-carbaldehyde: Contains the methylsulfonyl group but lacks the trifluoromethyl group, leading to different chemical properties.
2,2,2-Trifluoro-1-(1H-indol-3-yl)ethanol:
Uniqueness
2,2,2-Trifluoro-1-[1-(methylsulfonyl)-1H-indol-3-yl]-1-ethanone is unique due to the combination of the trifluoromethyl group and the methylsulfonyl-substituted indole core. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(1-methylsulfonylindol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO3S/c1-19(17,18)15-6-8(10(16)11(12,13)14)7-4-2-3-5-9(7)15/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZHAYBBFCRIBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C=C(C2=CC=CC=C21)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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